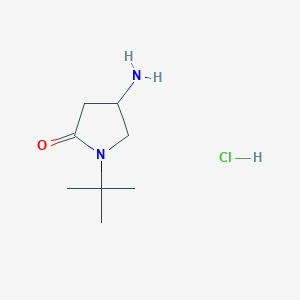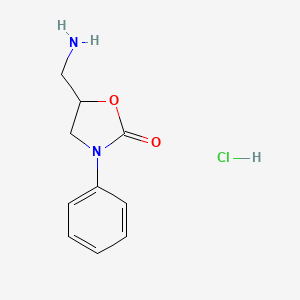
5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride
Vue d'ensemble
Description
5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride is an organic compound with the molecular weight of 192.22 . It is a white crystalline solid and is often used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound is complex and often involves multiple steps . One method involves the synthesis of 4-(4-aminophenyl)-3-morpholinone using nitro aniline, followed by condensation with an alternate synthon in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base .Molecular Structure Analysis
The molecular structure of this compound includes a morpholine ring and a phenyl ring . The InChI code is1S/C10H12N2O2/c11-6-9-7-12 (10 (13)14-9)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 . Chemical Reactions Analysis
In one reaction, this compound is used to synthesize rivaroxaban, an anticoagulant agent . The reaction involves the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with an alternate synthon in DMSO as a solvent and triethylamine as a base .Physical And Chemical Properties Analysis
This compound is a white crystalline solid that is soluble in water and some organic solvents . It has a molecular weight of 192.22 and a storage temperature at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The oxazolidin-2-one nucleus, including structures similar to 5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride, is a popular heterocycle framework in synthetic organic chemistry and medicinal chemistry. Its synthetic versatility is highlighted by its use as chiral auxiliaries in asymmetric synthesis and as protective groups for amino alcohols. The introduction of Linezolid, an oxazolidin-2-one-based antibacterial drug, has further increased interest in this class of compounds (Zappia et al., 2007).
Asymmetric Synthesis
Oxazolidin-2-ones serve as valuable chiral auxiliaries. A practical one-pot preparation method for chiral oxazolidin-2-ones demonstrates their utility in producing compounds with high enantioselectivity, underscoring their importance in asymmetric synthesis (Barta et al., 2000).
Derivation of Nonproteinogenic Amino Acids
The compound has been used in the stereoselective synthesis of nonproteinogenic amino acids, exemplified by the conversion of a related oxazolidinone derivative to (2S,3R)-3-amino-2-hydroxydecanoic acid, showcasing the compound's application in producing biologically significant molecules (Wee & McLeod, 2003).
Precursors in Pharmacologically Active Compounds
Enantiomerically pure 2-oxazolidinones, including variants of the molecule , are essential precursors for synthesizing pharmacologically active oxazolidinones, β-amino alcohols, β-blockers, and azasugar derivatives. Their synthesis involves electrochemical transformations, demonstrating the compound's role in creating medically relevant molecules (Schierle-Arndt et al., 2001).
Novel Synthetic Pathways
Research also focuses on novel synthetic pathways involving oxazolidin-2-ones, such as the direct conversion of 4-amino-2-phenyl-2-oxazolines into either 2-arylimino-1,3-oxazolidine or 2-arylimino-1,3-thiazolidine hydrochlorides, expanding the chemical versatility and application range of oxazolidin-2-ones (Guirado, Andreu, & Gálvez, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
5-(aminomethyl)-3-phenyl-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDXECFYUAOJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminomethyl-3-phenyl-oxazolidin-2-one hydrochloride | |
CAS RN |
1177334-30-3 | |
| Record name | 5-(aminomethyl)-3-phenyl-1,3-oxazolidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)
![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)

![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)

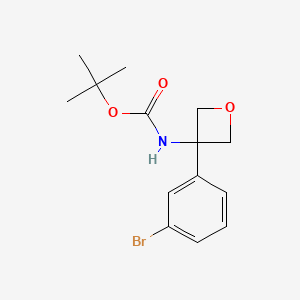

![[3-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1377712.png)
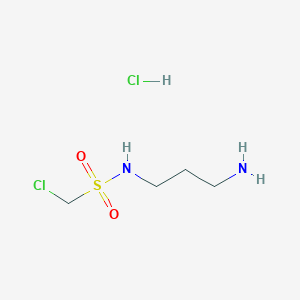
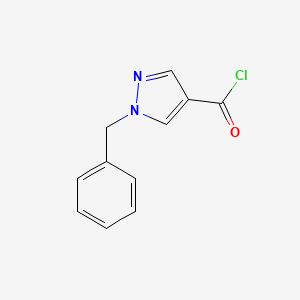
![[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt](/img/structure/B1377720.png)

